molecular formula C15H12N2O4 B2880234 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1011389-03-9

6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2880234
CAS No.: 1011389-03-9
M. Wt: 284.271
InChI Key: SKQFCUWDGACFKI-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 3-methoxyphenyl group at position 6 and a methyl group at position 3. Its molecular formula is inferred as C₁₅H₁₂N₂O₄ (molecular weight: ~284.27) based on analogs (e.g., 4-methoxy derivative in ). However, conflicting CAS numbers (66046-42-2 vs. 1245808-63-2 ) suggest possible discrepancies in literature records, requiring verification.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-8-13-11(15(18)19)7-12(16-14(13)21-17-8)9-4-3-5-10(6-9)20-2/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQFCUWDGACFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 1011389-03-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₂N₂O₄
  • Molecular Weight : 284.27 g/mol
  • Purity : ≥95%
  • MDL Number : MFCD09473905
PropertyValue
CAS Number1011389-03-9
Molecular FormulaC₁₅H₁₂N₂O₄
Molecular Weight284.27 g/mol
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A study evaluated a series of isoxazole-based compounds for their ability to inhibit cancer cell growth, reporting IC₅₀ values ranging from 10 to 30 µM against MCF-7 (breast cancer), HeLa (cervical), and HepG2 (liver cancer) cell lines .

The mechanism underlying the biological activity of 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, suggesting a potential role for this compound in targeting specific kinase pathways.
  • Induction of Apoptosis : Evidence suggests that isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Toxicological Profile

In silico studies have been employed to predict the toxicological effects of this compound. These investigations utilize computational methods to assess the compound's interaction with biological targets and its pharmacokinetic properties. The findings indicate that while the compound exhibits promising biological activities, it may also present risks such as gastrointestinal absorption issues and potential neurotoxicity, similar to other compounds within its class .

Case Studies

  • Case Study on Antiproliferative Effects :
    A series of isoxazole derivatives were synthesized and tested for their antiproliferative activity against human breast cancer cell lines (MCF-7). The study reported an IC₅₀ value for one derivative at 17.9 µM, indicating moderate efficacy .
  • In Silico Toxicity Assessment :
    An investigation into the toxicological profile using computational tools revealed that derivatives like 6-(3-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid could interact significantly with cytochrome P450 enzymes, which are crucial for drug metabolism and toxicity profiles .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 6-Position

Table 1: Key Structural Analogs and Properties
Compound Name Substituent (Position 6) Molecular Formula Molecular Weight CAS Number Purity/Properties Source (Evidence)
6-(3-Methoxyphenyl)-3-methyl derivative (Target) 3-Methoxyphenyl C₁₅H₁₂N₂O₄* 284.27* 66046-42-2 -
6-(4-Methoxyphenyl)-3-methyl 4-Methoxyphenyl C₁₅H₁₂N₂O₄ 284.27 938001-71-9 97% purity
6-(2-Fluorophenyl)-3-methyl 2-Fluorophenyl C₁₄H₉FN₂O₃ 272.24 EN300-25662 Available commercially
6-(4-Fluorophenyl)-3-methyl 4-Fluorophenyl C₁₄H₉FN₂O₃ 272.24 923909-95-9 95% purity
6-(4-Chlorophenyl)-3-methyl 4-Chlorophenyl C₁₄H₉ClN₂O₃ 296.69 - Discontinued
6-(Thien-2-yl)-3-methyl Thien-2-yl C₁₂H₈N₂O₃S 260.27 923881-51-0 -

*Inferred from analogs; CAS conflict noted .

Key Comparisons

Electronic and Steric Effects
  • Methoxy Substituents: The 3-methoxy (target) vs. 4-methoxy () phenyl groups differ in electronic effects.
  • Halogenated Derivatives: Fluorine () and chlorine () introduce electron-withdrawing effects, which may alter metabolic stability or binding interactions.
Physicochemical Properties
  • Solubility : The thien-2-yl substituent () introduces a sulfur atom, likely increasing lipophilicity compared to phenyl derivatives. This may affect membrane permeability in biological systems.
  • Molecular Weight : Derivatives range from 260.27 (thien-2-yl) to 312.32 (isopropyl-methoxyphenyl, ), influencing drug-likeness parameters.

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